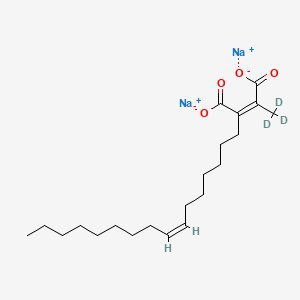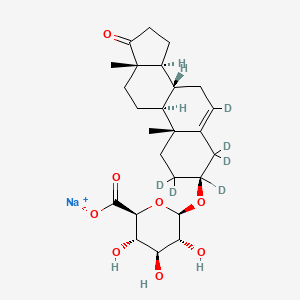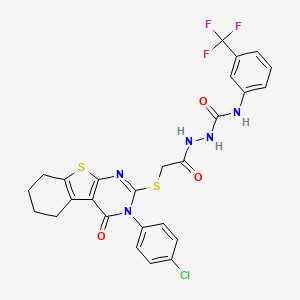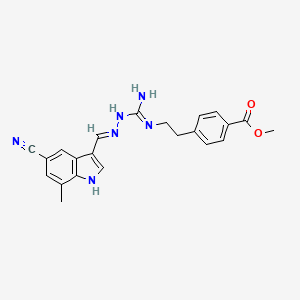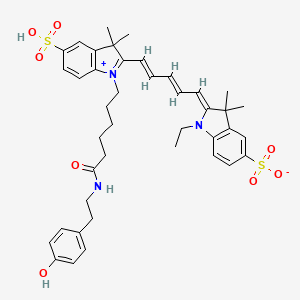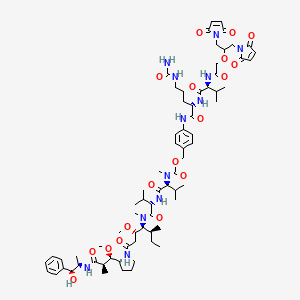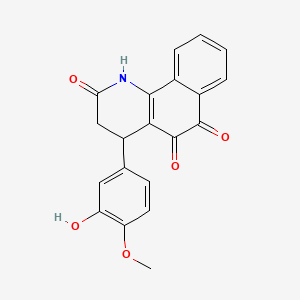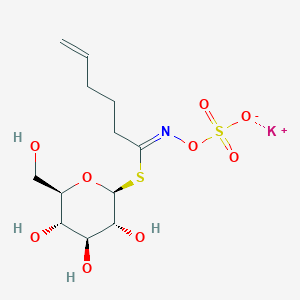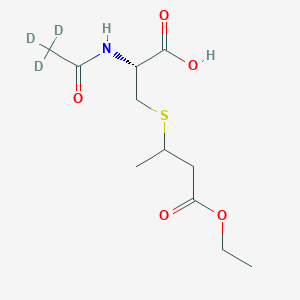
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3: is a synthetic compound that is often used in scientific research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with deuterium (d3), which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and the identification of metabolites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.
Oxidation: The compound undergoes oxidation to introduce the oxo group.
Deuteration: Deuterium is introduced at specific positions to label the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups instead of oxo groups.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is used in various scientific research fields:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of metabolites.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.
S-Ethyl-L-cysteine: Similar structure but without the acetyl group.
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine: The non-deuterated version of the compound.
Uniqueness
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of the compound through metabolic pathways. This labeling provides a distinct advantage over non-deuterated compounds in studies involving mass spectrometry and other analytical techniques.
Eigenschaften
Molekularformel |
C11H19NO5S |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3 |
InChI-Schlüssel |
QAQFHSOGQBNKJZ-GRUXEBNHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O |
Kanonische SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



